4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid is an organic compound with the molecular formula C15H12Cl2O2. This compound is a derivative of benzoic acid, characterized by the presence of chloro and phenyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is converted into ethyl 4-chlorobenzoate by refluxing with ethanol in the presence of concentrated sulfuric acid as a catalyst.
Grignard Reaction: The ethyl 4-chlorobenzoate undergoes a Grignard reaction with 3-chlorophenylmagnesium bromide to form the intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: A simpler derivative with only one chloro group.
3-Chlorobenzoic Acid: Another derivative with the chloro group in a different position.
2-Chlorobenzoic Acid: Similar structure but with the chloro group at the ortho position.
Uniqueness
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid is unique due to the presence of both chloro and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and potential biological activities.
Properties
CAS No. |
216658-86-5 |
---|---|
Molecular Formula |
C15H12Cl2O2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-chloro-2-[2-(3-chlorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-3-1-2-10(8-12)4-5-11-9-13(17)6-7-14(11)15(18)19/h1-3,6-9H,4-5H2,(H,18,19) |
InChI Key |
HKGAGSUWZRJSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.